4-Chlorobenzoyl isocyanate

Descripción general

Descripción

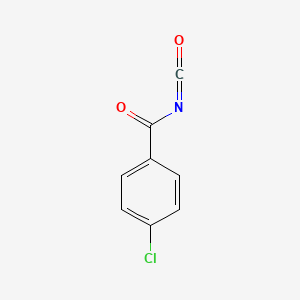

4-Chlorobenzoyl isocyanate is an organic compound with the molecular formula C8H4ClNO2. It is a derivative of benzoyl isocyanate, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the production of pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorobenzoyl isocyanate can be synthesized through the reaction of 4-chlorobenzoyl chloride with potassium cyanate in an organic solvent. The reaction typically occurs under mild conditions and yields the desired isocyanate compound .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method includes the reaction of an amine with phosgene to produce the corresponding isocyanate. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates .

Análisis De Reacciones Químicas

Types of Reactions: 4-Chlorobenzoyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-chlorobenzoic acid and carbon dioxide.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form ureas.

Alcohols: Reacts to form carbamates, often requiring a catalyst.

Water: Hydrolysis occurs readily, especially in the presence of a base.

Major Products:

Ureas: Formed from reactions with amines.

Carbamates: Formed from reactions with alcohols.

4-Chlorobenzoic Acid: Formed from hydrolysis.

Aplicaciones Científicas De Investigación

4-Chlorobenzoyl isocyanate is utilized in various scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of pharmaceutical compounds.

Industry: Used in the production of agrochemicals and polymers

Mecanismo De Acción

The mechanism of action of 4-chlorobenzoyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various synthetic processes to form ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparación Con Compuestos Similares

Benzoyl Isocyanate: Lacks the chlorine substituent, making it less reactive in certain conditions.

4-Fluorobenzoyl Isocyanate: Similar structure but with a fluorine substituent, which can alter its reactivity and applications.

2-Chlorobenzoyl Isocyanate: Chlorine substituent at the ortho position, affecting its steric and electronic properties

Uniqueness: 4-Chlorobenzoyl isocyanate is unique due to the presence of the chlorine atom at the para position, which influences its reactivity and makes it suitable for specific synthetic applications. Its reactivity with nucleophiles and its role as an intermediate in various chemical processes highlight its importance in both research and industrial contexts .

Actividad Biológica

4-Chlorobenzoyl isocyanate (C7H4ClNO) is an aromatic isocyanate that has garnered attention due to its diverse biological activities and applications in the pharmaceutical and agricultural sectors. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a chlorobenzoyl group linked to an isocyanate functional group. The structural formula can be represented as follows:

This compound exhibits properties typical of isocyanates, such as high reactivity towards nucleophiles, which can lead to the formation of various derivatives.

Isocyanates are known to act as electrophiles, reacting with nucleophiles such as amines, alcohols, and thiols. The biological activity of this compound can be attributed to its ability to form covalent bonds with these nucleophiles, leading to modifications in protein function and cellular signaling pathways.

Key Mechanisms:

- Protein Modification: this compound can modify proteins through carbamoylation, affecting their activity and stability.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes by binding to active sites or altering enzyme conformation.

- Cellular Toxicity: The compound exhibits cytotoxic effects on various cell lines, which can be linked to its reactivity with cellular macromolecules.

Toxicity Profile

The toxicity of this compound has been evaluated in several studies. Acute exposure can lead to respiratory irritation and sensitization. Chronic exposure may result in more severe health effects, including potential carcinogenicity.

Toxicological Data:

| Endpoint | Result | Reference |

|---|---|---|

| Acute Toxicity | Respiratory Irritation | |

| Sensitization | Positive Skin Sensitization | |

| Carcinogenic Potential | Under investigation |

Research Findings

Recent studies have explored the biological activities of this compound in various contexts:

-

Antimicrobial Activity:

- Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes.

-

Pharmaceutical Applications:

- As a chemical intermediate, it plays a crucial role in synthesizing pharmaceuticals, particularly in developing anti-inflammatory and anticancer agents.

-

Agricultural Use:

- The compound is also utilized in the formulation of herbicides and pesticides due to its effectiveness against specific pests while being less harmful to non-target organisms.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results demonstrated significant inhibition zones, indicating its potential as a biocide.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests on human lung fibroblast cells revealed that exposure to this compound resulted in a dose-dependent decrease in cell viability, emphasizing the need for caution in handling this compound.

Propiedades

IUPAC Name |

4-chlorobenzoyl isocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-7-3-1-6(2-4-7)8(12)10-5-11/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXVLHPKDPFUBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N=C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448368 | |

| Record name | 4-chlorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-36-3 | |

| Record name | 4-chlorobenzoyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.